molecular formula C15H14BrN3O3S3 B2401162 (Z)-5-bromo-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 887207-35-4

(Z)-5-bromo-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No. B2401162
CAS RN: 887207-35-4
M. Wt: 460.38
InChI Key: JDRPROWWLZCHIF-SDXDJHTJSA-N
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Description

Benzo[d]thiazole derivatives are a class of compounds that have been studied for their potential pharmacological properties . They are synthesized through various methods, including temperature-controlled intermolecular annulation .


Synthesis Analysis

The synthesis of similar compounds involves a multi-step reaction. For instance, N-(6-Chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide was synthesized through a multi-step reaction, starting with the reaction of 4-chloroaniline with potassium thiocyanate .


Molecular Structure Analysis

The molecular structure of these compounds typically involves a benzo[d]thiazole core, which can be functionalized with various substituents to create a wide range of derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds can include temperature-controlled intermolecular annulation and 1,3-dipolar cycloaddition .

Scientific Research Applications

Antimalarial Properties

Benzothiophene carboxamide derivatives, closely related to (Z)-5-bromo-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide, have been identified as potent inhibitors of Plasmodium falciparum enoyl-ACP reductase. These compounds show promise in the development of new antimalarial treatments due to their specific inhibition of Plasmodium asexual blood stages both in vitro and in vivo (Banerjee et al., 2011).

Photodynamic Therapy for Cancer

A study on zinc phthalocyanine derivatives substituted with benzothiophene groups revealed their potential use in photodynamic therapy, particularly for cancer treatment. These compounds exhibit high singlet oxygen quantum yield and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers (Pişkin et al., 2020).

Synthesis of Functionalized Pyrroles and Thiophenes

Research on the synthesis of densely functionalized pyrroles and thiophenes from imidazo[1,5-a]pyridine carbene-derived zwitterions indicates the utility of benzothiophene derivatives in creating complex organic compounds. This study provides an efficient route for synthesizing these compounds, which are not easily obtained through other chemical means (Cheng et al., 2010).

Antibacterial Agents

Benzothiophene derivatives have also been studied for their antibacterial properties. Compounds containing the benzo[d]thiazolyl group have shown promising activity against bacterial strains such as Staphylococcus aureus and Bacillus subtilis, indicating their potential as novel antibacterial agents (Palkar et al., 2017).

Insecticidal and Fungicidal Activities

Some benzothiophene carboxamide derivatives demonstrate significant insecticidal and fungicidal activities. These compounds' structures and biological evaluations indicate their potential as pesticides (Zhu et al., 2014).

Future Directions

Future research in this area could involve the synthesis and evaluation of additional benzo[d]thiazole derivatives, to explore their potential pharmacological properties .

properties

IUPAC Name

5-bromo-N-(3-propyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O3S3/c1-2-7-19-10-4-3-9(25(17,21)22)8-12(10)24-15(19)18-14(20)11-5-6-13(16)23-11/h3-6,8H,2,7H2,1H3,(H2,17,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRPROWWLZCHIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(S3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-bromo-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

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